molecular formula C10H22O2 B2726444 Decane-1,9-diol CAS No. 3208-05-7

Decane-1,9-diol

Cat. No.: B2726444
CAS No.: 3208-05-7
M. Wt: 174.284
InChI Key: BRBMYNGGGPTKKL-UHFFFAOYSA-N
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Description

Decane-1,9-diol is a diol compound with the chemical formula C₁₀H₂₂O₂. It is characterized by having two hydroxyl groups (-OH) attached to the first and ninth carbon atoms of a decane chain. This compound is a natural product found in rice root exudates and is known for its role as a biological nitrification inhibitor, which helps in reducing nitrogen losses in agricultural soils .

Preparation Methods

Synthetic Routes and Reaction Conditions

Decane-1,9-diol can be synthesized through various methods. One common method involves the reduction of sebacic acid diesters. For example, the reduction of sebacic acid dimethyl ester using sodium borohydride in ethanol, catalyzed by cerium trichloride, yields 1,9-decanediol . Another method involves the reduction of decanediol sebacate wax ester under hydrogenation conditions with a hydrogenation catalyst .

Industrial Production Methods

Industrial production of 1,9-decanediol typically involves the esterification of sebacic acid followed by hydrogenation. The process includes heating sebacic acid with a titanate catalyst to form decanediol sebacate wax ester, which is then reduced under high pressure hydrogenation to produce crude 1,9-decanediol. The final product is obtained through high-vacuum distillation .

Chemical Reactions Analysis

Types of Reactions

Decane-1,9-diol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

Decane-1,9-diol has several scientific research applications:

Mechanism of Action

Decane-1,9-diol exerts its effects primarily by inhibiting the enzyme ammonia monooxygenase (AMO), which is involved in the nitrification process. By blocking AMO, it prevents the conversion of ammonium to nitrate, thereby reducing nitrogen losses in soils . This inhibition is particularly effective in the presence of nitrifying bacteria and low pH conditions .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Decane-1,9-diol is unique due to its specific positioning of hydroxyl groups, which makes it particularly effective as a biological nitrification inhibitor. Its ability to inhibit AMO specifically, without affecting other enzymes like hydroxylamine oxidoreductase (HAO), sets it apart from other nitrification inhibitors .

Biological Activity

Decane-1,9-diol is a straight-chain aliphatic diol characterized by its molecular formula C10H22O2\text{C}_{10}\text{H}_{22}\text{O}_2 and a molecular weight of 174.28 g/mol. This compound is notable for its occurrence in nature, particularly in rice root exudates, where it plays a significant role in plant-microbe interactions within soil ecosystems. This article explores the biological activity of this compound, highlighting its ecological significance, potential therapeutic applications, and relevant case studies.

Chemical Structure and Properties

This compound features hydroxyl groups at the 1st and 9th carbon positions, which influences its biological properties. The unique positioning of these functional groups contributes to its specific interactions with biological systems.

Property Value
Molecular FormulaC10H22O2\text{C}_{10}\text{H}_{22}\text{O}_2
Molecular Weight174.28 g/mol
Hydroxyl Positions1 and 9

Ecological Role

Research indicates that this compound is involved in various ecological processes:

  • Plant-Microbe Interactions : It enhances the growth of beneficial soil microbes, thus improving nutrient uptake in plants. This interaction is crucial for sustainable agricultural practices.
  • Soil Health : The compound contributes to soil structure and fertility by promoting microbial diversity and activity.

Biological Activity

This compound exhibits several biological activities that are of interest in pharmacological research:

  • Antioxidant Properties : Studies have shown that this compound possesses antioxidant capabilities, which may help mitigate oxidative stress in biological systems.
  • Antimicrobial Effects : The compound has demonstrated activity against various pathogens, suggesting potential applications in developing antimicrobial agents.

Study 1: Antioxidant Activity

A study evaluated the antioxidant properties of this compound using various assays such as DPPH and ABTS radical scavenging tests. Results indicated that this compound exhibited significant free radical scavenging activity compared to standard antioxidants.

Study 2: Antimicrobial Efficacy

In vitro tests assessed the antimicrobial efficacy of this compound against common bacterial strains such as Escherichia coli and Staphylococcus aureus. The results showed that this compound inhibited bacterial growth effectively, suggesting its potential as a natural antimicrobial agent.

Synthesis Methods

This compound can be synthesized through several methods:

  • Reduction of Decanedioic Acid : This method involves reducing decanedioic acid using reducing agents like lithium aluminum hydride (LiAlH4).
  • Hydrolysis of Decene Oxide : Another method includes the hydrolysis of decene oxide under acidic or basic conditions.

Applications

The unique properties of this compound allow for diverse applications across various fields:

  • Agriculture : As a natural product enhancing soil health and plant growth.
  • Pharmaceuticals : Potential use in developing antioxidant and antimicrobial formulations.
  • Cosmetics : Utilized for its moisturizing properties in cosmetic formulations.

Properties

IUPAC Name

decane-1,9-diol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H22O2/c1-10(12)8-6-4-2-3-5-7-9-11/h10-12H,2-9H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BRBMYNGGGPTKKL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CCCCCCCCO)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H22O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

174.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

3208-05-7
Record name decane-1,9-diol
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